N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that features a unique structure combining a pyrazolo[1,5-a]pyridine ring system with an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazolo[1,5-a]pyridine core through a cyclization reaction, followed by the introduction of the isoxazole ring via a cycloaddition reaction. The final step involves the coupling of the two ring systems to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core and may have similar biological activities.
Isoxazole derivatives: Compounds with an isoxazole ring may exhibit comparable chemical reactivity and biological properties.
Uniqueness
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide is unique due to its combination of the pyrazolo[1,5-a]pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(11-4-5-15-18-11)13-7-9-8-14-16-6-2-1-3-10(9)16/h4-5,8H,1-3,6-7H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZUKWTLHEBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=NO3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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